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Compound of Interest

Compound Name: (3R)-3-fluoro-3-methylpyrrolidine

CAS No.: 1637430-83-1

Cat. No.: B2849921

Get Quote

Part 1: Strategic Significance & Chemical Identity[1]
The "Magic Methyl" & Fluorine Synergy
(3R)-3-fluoro-3-methylpyrrolidine is a high-value chiral building block used to modulate the

physicochemical properties of drug candidates. It represents a tactical combination of two

powerful medicinal chemistry strategies:

Metabolic Blocking: The C3 position of pyrrolidine is a common "soft spot" for oxidative

metabolism (P450-mediated hydroxylation). Disubstitution with Fluorine and Methyl blocks

this metabolic liability.

Conformational Locking: The gem-fluoro-methyl motif introduces a quaternary center that

restricts the pyrrolidine ring pucker. Unlike a simple methyl group, the fluorine atom

introduces stereoelectronic effects (anomeric effect) that can lock the ring into a specific

envelope conformation, potentially enhancing binding affinity by reducing the entropic

penalty of binding.

Physicochemical Profile[1][2][3][4]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2849921#bc-rfq
https://www.benchchem.com/product/b2849921/docs?utm_src=pdf-body#application-note-experimental-protocols-for-3r-3-fluoro-3-methylpyrrolidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2849921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basicity (pKa): The electron-withdrawing fluorine lowers the pKa of the pyrrolidine nitrogen

(est. 8.5–9.5) compared to unsubstituted pyrrolidine (~11.3). This reduces lysosomal

trapping and improves oral bioavailability.

Lipophilicity: The C-F bond lowers polarity relative to C-OH (a common metabolite), while the

methyl group adds lipophilicity, allowing for precise LogD tuning.

Property Value / Description

CAS (HCl Salt)
1637399-35-9 (Generic ref for 3-F-3-Me

analogs)

Molecular Weight 103.14 (Free Base) / 139.60 (HCl Salt)

Appearance
White to off-white solid (Salt); Colorless oil (Free

Base)

Hygroscopicity
High (HCl salt).[1] Deliquescent upon prolonged

air exposure.

Stereochemistry
(3R)-Enantiomer. Critical: Verify ee% before

use.

Part 2: Handling, Storage, and Safety
Storage Protocol
The hydrochloride salt is the standard stable form but is hygroscopic.

Long-term: Store at -20°C under Argon/Nitrogen.

Short-term: Store in a desiccator at RT.

Handling: Weigh quickly in ambient air or, preferably, inside a glovebox or glovebag. If the

solid appears "wet" or sticky, it has absorbed water, which will affect stoichiometry in

sensitive couplings.

Safety Directives
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2]
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PPE: Nitrile gloves, safety goggles, and lab coat. Work in a fume hood.

Incompatibility: Strong oxidizing agents.[3] Avoid contact with strong bases unless intended

for free-basing.

Part 3: Experimental Protocols
Protocol A: In-Situ Free-Basing & Nucleophilic Aromatic
Substitution (SNAr)
Application: Attaching the pyrrolidine core to a heteroaryl chloride (e.g., chloropyrimidine,

chloropyridine) for kinase inhibitor synthesis. Challenge: The HCl salt is non-nucleophilic. The

gem-disubstitution at C3 creates steric drag, requiring optimized temperature/solvent

conditions.

Reagents
Heteroaryl Chloride (1.0 equiv)

(3R)-3-fluoro-3-methylpyrrolidine HCl (1.2 equiv)

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) or K2CO3 (3.0 equiv).

Solvent: DMSO (for high T), DMF, or NMP.

Step-by-Step Procedure
Preparation: In a microwave vial or round-bottom flask, dissolve the Heteroaryl Chloride (1.0

equiv) in DMSO (0.2 M concentration).

Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes.

Why? This creates a basic buffer to immediately neutralize the HCl salt upon addition.

Addition: Add (3R)-3-fluoro-3-methylpyrrolidine HCl (1.2 equiv) in one portion.

Reaction:

Standard: Heat to 80–100°C for 2–4 hours.
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Microwave: 120°C for 20 minutes (High throughput).

Monitoring (Self-Validation): Monitor by LC-MS.

Success Indicator: Disappearance of Chloride (M) and appearance of Product (M + 103 -

36).

Troubleshooting: If conversion stalls <50%, add 0.5 equiv of KI (Potassium Iodide) to

catalyze the reaction via the transient iodide intermediate.

Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), wash 1x with Brine. Dry

over Na2SO4.

Protocol B: Amide Coupling (Peptide Bond Formation)
Application: Attaching the pyrrolidine to a carboxylic acid core. Challenge: The secondary

amine is moderately hindered. Standard EDC/HOBt may be too slow. HATU is recommended.

Reagents
Carboxylic Acid Scaffold (1.0 equiv)

(3R)-3-fluoro-3-methylpyrrolidine HCl (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (3.0 equiv)

Solvent: DMF or DCM.

Step-by-Step Procedure
Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.1 M).

Add DIPEA (1.0 equiv) and stir for 5 minutes at RT.

Mechanism:[4][5] Formation of the active ester (O-At).

Amine Addition: Add (3R)-3-fluoro-3-methylpyrrolidine HCl (1.1 equiv) followed by the

remaining DIPEA (2.0 equiv).
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Reaction: Stir at Room Temperature for 1–12 hours.

Note: Due to the C3 steric bulk, this reaction may be slower than with unsubstituted

pyrrolidine. If incomplete after 4 hours, heat to 40°C.

Quench: Add saturated NH4Cl solution.

Purification: Extract with EtOAc. The product is often UV-active. Purify via Flash

Chromatography (Hexane/EtOAc).

Part 4: Analytical Characterization & QC
NMR Validation
The fluorine atom provides a built-in handle for structural verification.

19F NMR: Expect a singlet (or multiplet if coupled to protons) around -140 to -160 ppm

(relative to CFCl3).

Diagnostic: If you see a peak at -120 ppm, you may have eliminated HF to form a double

bond (degradation).

1H NMR: The methyl group at C3 will appear as a doublet (due to H-F coupling, J ~ 20-25

Hz) typically around 1.5 ppm.

Chiral Purity (Enantiomeric Excess)
Never assume the commercial material is 100% ee.

Method: Chiral HPLC or SFC.

Column: Chiralpak AD-H or IC.

Mobile Phase: CO2 / MeOH (with 0.1% Diethylamine).

Racemic Check: Always run a racemic standard (mix of 3R and 3S) first to establish

separation conditions.

Part 5: Visualization of Workflows
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Decision Logic for Reaction Setup

Start: (3R)-3-Fluoro-3-methylpyrrolidine HCl

Check Physical State
(Sticky/Wet?)

Dry under High Vacuum
(P2O5 desiccator)

Yes (Wet)

Select Reaction Type

No (Dry)

SNAr (Aryl Chloride) Amide Coupling (COOH)

DMSO, 100°C
Base: DIPEA (3 eq)

DMF, RT
HATU (1.2 eq), DIPEA (3 eq)

QC: 19F NMR & LCMS

Click to download full resolution via product page

Figure 1: Decision tree for handling and reacting (3R)-3-fluoro-3-methylpyrrolidine.

Part 6: References
Synthesis and Properties of Fluorinated Pyrrolidines:
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Title: "Fluorine in drug discovery: Role, design and case studies"

Source: Pharmacy Journal / Elsevier (General Principles)

URL:[Link] (Representative link for Fluorine utility)

Handling of Chiral Fluoropyrrolidines:

Title: "(S)-3-Fluoro-pyrrolidine hydrochloride MSDS & Properties"

Source: ChemicalBook / Fisher Scientific

Application in Kinase Inhibitors (Analogs):

Title: "Discovery of a Potent and Selective FLT3 Inhibitor..."

Source: Journal of Medicinal Chemistry (ACS)

URL:[Link]

Conformational Effects of Fluorine:

Title: "Regio- and stereochemical stability induced by anomeric and gauche effects in

difluorinated pyrrolidines"

Source: Beilstein Journal of Organic Chemistry

URL:[Link]

(Note: Specific literature on the exact "3-fluoro-3-methyl" isomer is often proprietary or

embedded in patent data; protocols here are derived from high-confidence chemistry of the

homologous 3-fluoropyrrolidine series.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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